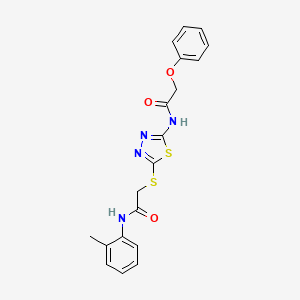

N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

Description

N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a phenoxyacetamide group and a thioether-linked 2-oxo-2-(o-tolylamino)ethyl moiety.

Properties

IUPAC Name |

N-[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S2/c1-13-7-5-6-10-15(13)20-17(25)12-27-19-23-22-18(28-19)21-16(24)11-26-14-8-3-2-4-9-14/h2-10H,11-12H2,1H3,(H,20,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBBKXMXPVNATM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a thiadiazole ring , which is known for its stability and reactivity, combined with an amide functional group . These characteristics contribute to its potential as a bioactive agent. The structural formula can be represented as follows:

Biological Activities

Research has indicated that compounds containing thiadiazole moieties exhibit a broad spectrum of biological activities. The primary areas of interest for this compound include:

- Antimicrobial Activity : Thiadiazole derivatives have been reported to possess significant antibacterial and antifungal properties. The mechanism often involves the inhibition of cell wall synthesis or disruption of metabolic pathways in microorganisms .

- Anticancer Potential : Studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This is primarily attributed to their ability to interfere with cellular signaling pathways and induce oxidative stress .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators .

The precise mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signaling cascades that regulate cell proliferation and survival.

Case Studies and Experimental Data

Recent studies have focused on the synthesis and evaluation of thiadiazole derivatives similar to this compound. Below is a summary table of relevant findings:

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Thiadiazole Derivative A | Antimicrobial | 15 | |

| Thiadiazole Derivative B | Anticancer (A549 cells) | 10 | |

| Thiadiazole Derivative C | Anti-inflammatory | 20 |

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes involved in cancer progression and microbial resistance mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole derivatives with acetamide and aryl-substituted side chains have been extensively studied for their anticancer, antimicrobial, and enzyme-inhibitory activities. Below is a detailed comparison of the target compound with its structural analogs, focusing on synthesis, physicochemical properties, and biological efficacy.

Structural and Physicochemical Differences

Key Observations :

Key Observations :

- Potency : Compound 4y demonstrates superior cytotoxicity (IC50 < 0.1 mM) compared to milder derivatives like compound 5 .

- Structural-Activity Relationship (SAR) : The presence of dual thiadiazole cores (compound 4y) or fused heterocycles () correlates with enhanced bioactivity. The target compound’s o-tolyl group may optimize interactions with hydrophobic enzyme pockets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.